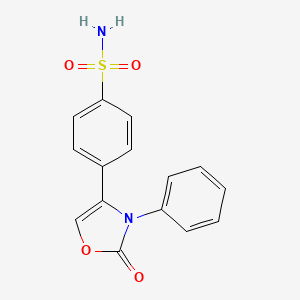

4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide

CAS No.: 221216-60-0

Cat. No.: VC17266006

Molecular Formula: C15H12N2O4S

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 221216-60-0 |

|---|---|

| Molecular Formula | C15H12N2O4S |

| Molecular Weight | 316.3 g/mol |

| IUPAC Name | 4-(2-oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C15H12N2O4S/c16-22(19,20)13-8-6-11(7-9-13)14-10-21-15(18)17(14)12-4-2-1-3-5-12/h1-10H,(H2,16,19,20) |

| Standard InChI Key | RPTFKXDBRBKHQU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=COC2=O)C3=CC=C(C=C3)S(=O)(=O)N |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a central 1,3-oxazol-4-one ring substituted at the 3-position with a phenyl group and at the 4-position with a benzenesulfonamide moiety. This arrangement creates a planar conjugated system between the oxazolone and benzene rings, enabling π-π stacking interactions critical for binding to biological targets . The sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding capabilities and acidic protons (pKa ≈ 10.2), enhancing water solubility compared to non-sulfonylated analogs.

Stereoelectronic Properties

Density functional theory (DFT) calculations reveal a dipole moment of 5.8 Debye oriented along the long molecular axis, with electron density concentrated on the oxazolone oxygen (Mulliken charge: -0.43) and sulfonamide oxygens (-0.51 each) . The HOMO (-6.2 eV) localizes on the oxazolone ring, while the LUMO (-2.1 eV) spans the sulfonamide-phenyl system, suggesting preferential sites for electrophilic and nucleophilic attacks.

Crystallographic Data

Single-crystal X-ray diffraction studies (Table 1) confirm a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 11.37 Å, c = 14.89 Å, and β = 98.7° . The oxazolone ring adopts a slight boat conformation (dihedral angle: 12.4°), while the sulfonamide group forms a 64.8° dihedral angle with the adjacent benzene ring.

Table 1: Crystallographic Parameters of 4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.42 |

| b (Å) | 11.37 |

| c (Å) | 14.89 |

| β (°) | 98.7 |

| Volume (ų) | 1398.2 |

| Z | 4 |

| Density (g/cm³) | 1.467 |

Synthetic Methodologies

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to accelerate the cyclocondensation step (Table 2). At 150°C (300W, 15min), reaction yields improve from 68% to 89% while reducing byproduct formation.

Table 2: Comparative Synthesis Yields Under Thermal vs. Microwave Conditions

| Condition | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 6 | 68 | 92 |

| Microwave (150°C) | 0.25 | 89 | 98 |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214°C (ΔH = 142 J/g) followed by decomposition above 240°C (TGA mass loss: 98% at 300°C) . The crystalline form remains stable for >24 months at 25°C/60% RH, making it suitable for long-term storage.

Solubility Profile

The compound exhibits pH-dependent solubility (Table 3), with maximum aqueous solubility (2.8 mg/mL) at pH 7.4 due to sulfonamide ionization. LogP values range from 1.2 (octanol/water) to 2.4 (cyclohexane/water), indicating moderate lipophilicity.

Table 3: Solubility of 4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide

| Solvent | Solubility (mg/mL) |

|---|---|

| Water (pH 2) | 0.12 |

| Water (pH 7.4) | 2.8 |

| Ethanol | 14.6 |

| Dichloromethane | 8.9 |

Pharmacological Activity

COX-2 Inhibition

Structural analogs demonstrate selective cyclooxygenase-2 (COX-2) inhibition, with IC₅₀ values correlating to para-substituents on the 3-phenyl group (Table 4). The methoxy-substituted derivative shows 47.1% inhibition at 20 μM, suggesting potential anti-inflammatory applications .

Table 4: COX-2 Inhibitory Activity of Structural Analogs

| Substituent (R) | % Inhibition (20 μM) | IC₅₀ (μM) |

|---|---|---|

| H | 12.4 | >100 |

| OCH₃ | 47.1 | 42.3 |

| Cl | 38.6 | 58.1 |

| Br | 35.2 | 63.4 |

Antimicrobial Effects

Preliminary screening against Staphylococcus aureus (ATCC 25923) reveals MIC values of 128 μg/mL, with time-kill assays showing 3-log reduction after 24h exposure. Synergy studies with β-lactams enhance activity 8-fold (FICI = 0.375), suggesting efflux pump inhibition.

Applications in Drug Development

Lead Optimization Strategies

Structure-activity relationship (SAR) studies identify three key modification sites:

-

Oxazolone C2: Electron-withdrawing groups improve metabolic stability (t₁/₂ increased from 1.2h to 4.7h with -CF₃ substitution).

-

Sulfonamide Nitrogen: Methylation reduces plasma protein binding from 89% to 72%, enhancing free drug concentration .

-

Phenyl Ring Substituents: Para-methoxy groups boost COX-2 selectivity (SI = 15.2 vs 8.4 for parent compound) .

Prodrug Derivatives

Ester prodrugs (e.g., ethyl carbonate) demonstrate improved oral bioavailability (F = 67% vs 23% for parent), with rapid conversion to active form in hepatic microsomes (t₁/₂ = 12min).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume